

Spectroscopic Profile of 2',6'-Dihydroxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2',6'-Dihydroxyacetophenone

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This technical guide provides an in-depth overview of the spectroscopic data for **2',6'-Dihydroxyacetophenone**, a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2',6'-Dihydroxyacetophenone** has been recorded in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃), revealing characteristic signals for the aromatic protons, the hydroxyl groups, and the acetyl methyl group.

Table 1: ¹H NMR Chemical Shifts (δ) and Assignments for **2',6'-Dihydroxyacetophenone**.

Protons	Chemical Shift (ppm) in DMSO-d ₆ [1]	Chemical Shift (ppm) in CDCl ₃ [1]
2'-OH, 6'-OH	11.8	9.63
H-4'	7.262	7.24
H-3', H-5'	6.392	6.41

| -COCH₃ | 2.655 | 2.752 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A reference to the ¹³C NMR spectrum of **2',6'-Dihydroxyacetophenone** is available, though a detailed peak list is not explicitly provided in the readily accessible literature.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2',6'-Dihydroxyacetophenone** would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties. While a specific peak list is not readily available in the searched literature, the expected absorption regions are well-established.

Table 2: Expected IR Absorption Bands for **2',6'-Dihydroxyacetophenone**.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (phenolic)	3550 - 3200 (broad)
C-H stretch (aromatic)	3100 - 3000
C=O stretch (ketone)	1700 - 1680

| C=C stretch (aromatic) | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **2',6'-Dihydroxyacetophenone** has been reported. The key fragments observed are summarized below.

Table 3: Major Mass Spectral Fragments of **2',6'-Dihydroxyacetophenone**.

m/z	Relative Intensity (%) ^[2]	Proposed Fragment
152	57.77	[M]⁺ (Molecular Ion)
137	99.99	[M-CH ₃] ⁺
138	7.86	Isotopic peak of [M-CH ₃] ⁺

| 81 | 9.89 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2',6'-Dihydroxyacetophenone**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 0-15 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher field NMR spectrometer
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 0-220 ppm

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
- In a clean agate mortar and pestle, grind a small amount (1-2 mg) of **2',6'-Dihydroxyacetophenone** to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
- Grind the mixture until a homogenous, fine powder is obtained.

- Transfer the powder to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

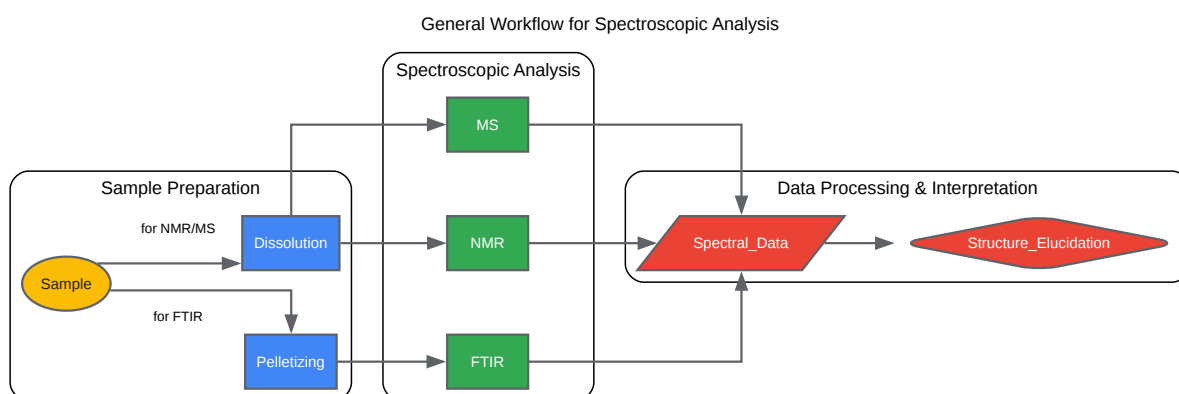
- Dissolve a small amount of **2',6'-Dihydroxyacetophenone** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

Instrument Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectral fragmentation of **2',6'-Dihydroxyacetophenone**.



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Caption: Workflow of Spectroscopic Analysis.

Caption: Mass Fragmentation of **2',6'-Dihydroxyacetophenone**.

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